molecular formula C12H17FN2OS B14215620 Thiourea, [3-fluoro-4-(pentyloxy)phenyl]- CAS No. 832098-83-6

Thiourea, [3-fluoro-4-(pentyloxy)phenyl]-

Cat. No.: B14215620
CAS No.: 832098-83-6
M. Wt: 256.34 g/mol
InChI Key: QOPSJGCKBHWQAL-UHFFFAOYSA-N
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Description

Thiourea, [3-fluoro-4-(pentyloxy)phenyl]-, is a compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities, including antibacterial, anticancer, and antiviral properties . This particular compound features a 3-fluoro-4-(pentyloxy)phenyl group attached to the thiourea moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of thiourea, [3-fluoro-4-(pentyloxy)phenyl]-, can be achieved through various synthetic routes. One common method involves the reaction of 3-fluoro-4-(pentyloxy)aniline with thiocarbonyldiimidazole (TCDI) under mild conditions. The reaction typically proceeds in an organic solvent such as dichloromethane at room temperature, yielding the desired thiourea derivative .

Industrial production methods for thiourea derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Thiourea, [3-fluoro-4-(pentyloxy)phenyl]-, undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfinyl and sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of thiourea, [3-fluoro-4-(pentyloxy)phenyl]-, involves its interaction with molecular targets and pathways within biological systems. The compound may inhibit specific enzymes or proteins, leading to its antibacterial or anticancer effects. Molecular docking studies have shown that thiourea derivatives can bind to active sites of enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Thiourea, [3-fluoro-4-(pentyloxy)phenyl]-, can be compared with other thiourea derivatives, such as:

The uniqueness of thiourea, [3-fluoro-4-(pentyloxy)phenyl]-, lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other thiourea derivatives.

Properties

CAS No.

832098-83-6

Molecular Formula

C12H17FN2OS

Molecular Weight

256.34 g/mol

IUPAC Name

(3-fluoro-4-pentoxyphenyl)thiourea

InChI

InChI=1S/C12H17FN2OS/c1-2-3-4-7-16-11-6-5-9(8-10(11)13)15-12(14)17/h5-6,8H,2-4,7H2,1H3,(H3,14,15,17)

InChI Key

QOPSJGCKBHWQAL-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)NC(=S)N)F

Origin of Product

United States

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